1-(Propan-2-yl)azetidine-2-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Properties

1-(Propan-2-yl)azetidine-2-carboxylic acid (CAS 31247-35-5) is a non-proteinogenic, N-alkylated azetidine-2-carboxylic acid building block featuring a strained four-membered ring that restricts peptide backbone flexibility. The N-isopropyl group introduces steric bulk and increases lipophilicity (LogP 0.49), enabling researchers to tune membrane permeability, shield amide bonds from proteolytic degradation, and lock peptides into bioactive γ-turn conformations—properties inaccessible with unsubstituted or smaller N-alkyl analogs. Unlike proline, this azetidine scaffold preferentially induces γ-turns rather than β-turns, making it a critical SAR probe for dissecting contributions of ring size, conformation, and hydrophobicity. Ideal for medicinal chemistry programs seeking conformationally constrained, non-cytotoxic amino acid surrogates. Inquire for bulk or custom synthesis.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 31247-35-5
Cat. No. B12793160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Propan-2-yl)azetidine-2-carboxylic acid
CAS31247-35-5
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC(C)N1CCC1C(=O)O
InChIInChI=1S/C7H13NO2/c1-5(2)8-4-3-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)
InChIKeyQXSMFOUJZBBPIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Propan-2-yl)azetidine-2-carboxylic acid: N-Alkylated Azetidine Carboxylic Acid Building Block for Drug Discovery


1-(Propan-2-yl)azetidine-2-carboxylic acid (CAS 31247-35-5) is a synthetic, non-proteinogenic, N-alkylated azetidine-2-carboxylic acid derivative. It is a conformationally constrained amino acid analog featuring a strained four-membered azetidine ring, which limits backbone flexibility and restricts the phi/psi dihedral angles of a peptide chain [1]. Its molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol and a calculated LogP of 0.49 [2]. This compound serves as a building block in medicinal chemistry, particularly for modulating the pharmacokinetic properties and conformational preferences of peptides and small molecules.

Why Simple Azetidine-2-Carboxylic Acid Analogs Cannot Replace 1-(Propan-2-yl)azetidine-2-carboxylic Acid


The N-isopropyl substitution in 1-(Propan-2-yl)azetidine-2-carboxylic acid fundamentally alters its physicochemical and conformational properties compared to the parent azetidine-2-carboxylic acid (Aze) or other N-alkylated analogs, preventing direct substitution. While the parent Aze is a known proline mimic that can be misincorporated into proteins [1], N-alkylation with an isopropyl group introduces steric bulk, increases lipophilicity (calculated XLogP of -1.5 for the (S)-enantiomer [2]), and can modulate interactions with biological targets. This modification is critical for tuning the pharmacokinetic profile of a molecule, such as improving membrane permeability or reducing off-target binding, which cannot be achieved by simpler N-unsubstituted or smaller N-alkylated azetidine carboxylic acids.

Quantitative Differentiation: Comparative Evidence for 1-(Propan-2-yl)azetidine-2-carboxylic Acid


Lipophilicity Modulation: LogP Comparison of N-Isopropyl vs. N-Unsubstituted Azetidine-2-Carboxylic Acid

The N-isopropyl substitution significantly increases the lipophilicity of the azetidine-2-carboxylic acid core. The calculated LogP (partition coefficient) for the (S)-1-isopropyl derivative is -1.5 (XLogP3-AA) [1]. While a directly comparable experimental LogP for the unsubstituted L-azetidine-2-carboxylic acid is not available in the same dataset, its lower molecular weight and absence of an alkyl side chain indicate it would be significantly more hydrophilic (more negative LogP). This shift in lipophilicity is crucial for modulating a molecule's ADME properties, such as passive membrane permeability and solubility.

Medicinal Chemistry Drug Design Physicochemical Properties

Conformational Constraint: Azetidine Ring vs. Proline Ring in Peptide Backbone Flexibility

The four-membered azetidine ring in this compound imposes greater conformational constraints on the peptide backbone compared to the five-membered pyrrolidine ring of proline. Computational studies on model dipeptides (Ac-Xxx-NHMe) show that replacing proline with azetidine-2-carboxylic acid (Aze) results in a less puckered ring structure and a stronger tendency for the NHMe group to adopt an axial orientation [1]. Specifically, the calculated cis-trans isomerization rotational barrier is lower for Aze dipeptide than for Pro dipeptide, and the polyproline II-like conformation becomes more populated as solvent polarity increases [1].

Peptide Chemistry Conformational Analysis Protein Folding

Steric Bulk and Pharmacokinetic Modulation via N-Isopropyl Substitution

The N-isopropyl group in this compound provides a specific steric and electronic profile that is distinct from other N-alkyl substitutions (e.g., methyl, ethyl, cyclopropyl). According to supplier data for the (S)-enantiomer, "The isopropyl substitution at the nitrogen improves lipophilicity, making it useful for modulating pharmacokinetic properties" [1]. This is a key strategy in medicinal chemistry for altering a compound's metabolic stability, volume of distribution, and oral absorption by increasing its lipophilicity compared to unsubstituted or smaller alkylated analogs.

Drug Metabolism Pharmacokinetics Lead Optimization

Direct Biological Activity Comparison: Cytotoxicity of Azetidine vs. Proline in Ascidiacyclamide Analogues

In a study on ascidiacyclamide (ASC) analogues, the replacement of an oxazoline residue with azetidine-2-carboxylic acid (Aze) resulted in a marked difference in cytotoxic activity compared to substitution with proline (Pro) or piperidine-2-carboxylic acid (Pip). The [Pro]ASC and [Pip]ASC analogues showed strong cytotoxicity, whereas [Aze]ASC showed no cytotoxicity [1]. This demonstrates that the conformational differences between the four-membered Aze ring and the five- or six-membered rings of Pro or Pip directly impact biological function, providing a clear rationale for selecting the azetidine scaffold when a non-cytotoxic, conformationally rigid proline surrogate is required.

Anticancer Research Cytotoxicity Peptide Therapeutics

Key Application Scenarios for 1-(Propan-2-yl)azetidine-2-carboxylic Acid in R&D


Peptide Lead Optimization: Enhancing Metabolic Stability

This building block is ideal for incorporating a conformationally constrained, non-proteinogenic amino acid into a peptide lead. The N-isopropyl group can sterically shield the amide bond, potentially reducing susceptibility to proteolytic degradation, while the azetidine ring restricts the backbone, which can lock the peptide into a bioactive conformation. This is supported by its use in modulating pharmacokinetic properties [1] and the established role of azetidine derivatives in inducing specific turns [2].

Structure-Activity Relationship (SAR) Studies of Proline Mimics

When exploring the SAR of a proline-containing peptide or small molecule, 1-(Propan-2-yl)azetidine-2-carboxylic acid serves as a distinct comparator. Unlike proline, which tends to induce β-turns, the azetidine scaffold is known to preferentially induce γ-turn conformations [2]. The N-isopropyl group further differentiates it by altering lipophilicity [1], allowing researchers to dissect the contributions of ring size, conformation, and hydrophobicity to biological activity.

Design of Non-Cytotoxic Conformational Probes

In biological systems where proline or piperidine analogs introduce unwanted cytotoxicity, the azetidine scaffold can be a critical tool. The finding that [Aze]ASC analogues are non-cytotoxic while [Pro]ASC and [Pip]ASC analogues are strongly cytotoxic [3] highlights its utility in designing functional probes or therapeutic peptides where cell viability must be maintained. The N-isopropyl derivative provides an additional handle for modulating other drug-like properties.

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